Product packaging for 1-Azabicyclo[2.2.1]heptan-4-ylmethanol(Cat. No.:CAS No. 154044-10-7)

1-Azabicyclo[2.2.1]heptan-4-ylmethanol

Cat. No.: B186677
CAS No.: 154044-10-7
M. Wt: 127.18 g/mol
InChI Key: JKHYDWDWUOPAFD-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptan-4-ylmethanol (: 154044-10-7) is a bicyclic amine derivative of significant interest in advanced materials research . It belongs to a class of quasi-spherical amine molecules that are increasingly used as organic components in novel organic-inorganic hybrid materials . Researchers utilize this compound and its derivatives as building blocks for synthesizing hybrid perovskite and trigonal crystal structures, which exhibit promising functional properties such as ferroelectricity, nonlinear optical behavior, and low band gap energies valuable for optoelectronic applications . The compound features a rigid bicyclic scaffold with a hydroxymethyl group, making it a valuable synthon for further chemical modification. It is strictly for research applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B186677 1-Azabicyclo[2.2.1]heptan-4-ylmethanol CAS No. 154044-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-7-1-3-8(5-7)4-2-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHYDWDWUOPAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Azabicyclo 2.2.1 Heptan 4 Ylmethanol and Its Derivatives

Strategies for Constructing the 1-Azabicyclo[2.2.1]heptane Core

The synthesis of the 1-azabicyclo[2.2.1]heptane core has been approached through several strategic disconnections, primarily involving cyclization reactions of appropriately functionalized precursors.

Reductive Cyclization Protocols

Reductive cyclization represents a powerful strategy for the one-step stereoselective construction of the 1-azabicyclo[2.2.1]heptane skeleton. A notable example involves the use of a double lithium aluminum hydride (LiAlH₄)-induced reductive cyclization. This protocol has been successfully applied to 2-(4-chloro-2-cyano-2-phenylbutyl)aziridines to afford both endo- and exo-2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes. nih.gov This method highlights the utility of readily available aziridine (B145994) precursors in constructing the bicyclic system.

Another approach utilizes the intramolecular cyclization of iminium ions. For instance, the cyclization of iminium ions generated from keto acids can produce trans-2,3-disubstituted 1-azabicyclo[2.2.1]heptane systems. lookchem.com

Diels-Alder Cycloaddition Reactions and Variants

The Diels-Alder reaction provides a convergent and often stereocontrolled route to the azabicyclic core. Aza-Diels-Alder reactions, in particular, have been extensively explored. For example, the reaction between a chiral imine, derived from methyl glyoxylate (B1226380) and (S)-(-)-1-phenylethylamine, and cyclopentadiene (B3395910) in the presence of trifluoroacetic acid and boron trifluoride diethyl etherate yields the 2-azabicyclo[2.2.1]heptane skeleton. researchgate.net This method allows for the preparation of enantiomerically enriched products on a large scale. researchgate.net

Another variant involves the cycloaddition of N-acylpyrroles with 3-bromopropiolates, which smoothly affords N-acyl-2-alkoxycarbonyl-3-bromo-7-azabicyclo[2.2.1]heptadienes in good yields. capes.gov.br These adducts can be further functionalized. The Diels-Alder reaction using methyl 2-benzamidoacrylate as a dienophile has also been employed in the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue. unirioja.es

The table below summarizes key Diels-Alder approaches to the azabicyclo[2.2.1]heptane core.

DieneDienophileKey FeaturesReference
CyclopentadieneChiral ImineStereoselective, large-scale synthesis researchgate.net
N-Acylpyrroles3-BromopropiolatesGood yields, functionalizable adducts capes.gov.br
Danishefsky's dieneMethyl 2-acetamidoacrylateKey step in multi-step synthesis unirioja.es

Stereoselective and Enantiospecific Synthetic Routes to Azabicyclo[2.2.1]heptane Systems

The demand for enantiomerically pure azabicyclic compounds has driven the development of stereoselective and enantiospecific synthetic strategies. One such enantiospecific synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starts from readily available trans-4-hydroxy-L-proline. rsc.orgrsc.org This approach involves the conversion of the starting material into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine, which undergoes further transformations and cyclization to yield the desired bicyclic system. rsc.org

The table below outlines key stereoselective and enantiospecific routes.

Starting MaterialKey StrategyProduct ConfigurationReference
trans-4-Hydroxy-L-prolineEnantiospecific synthesis via sulfonate intermediate(4R)-1-azabicyclo[2.2.1]heptane derivatives rsc.orgrsc.org
(R)-2-Substituted-4-piperidoneAsymmetric homologation and intramolecular SN2 cyclization(1R,2R,4R)- and (1S,2R,4S)-2-substituted-1-azabicyclo[2.2.1]heptanes csic.es
L-Glutamic acidEnantiospecific synthesis(+)- and (-)-N-BOC-7-azabicyclo[2.2.1]heptan-2-ones lookchem.comacs.org

Formation of the Bicyclic Core from Precursors

The construction of the 1-azabicyclo[2.2.1]heptane core often relies on the cyclization of linear or monocyclic precursors. An aza-Diels-Alder reaction is a powerful method for establishing the bicyclic framework in a single step, creating multiple stereocenters with high control. pwr.edu.pl For instance, the reaction of a chiral imine with cyclopentadiene can produce exo-diastereomers as the major products. pwr.edu.pl To prevent retro-Diels-Alder reactions, the double bond in the resulting adduct is typically reduced by hydrogenation. pwr.edu.pl

Base-promoted internal nucleophilic displacement is another effective strategy. For example, treatment of a methanesulfonate (B1217627) derivative of a substituted cyclohexane (B81311) with a base can induce cyclization to form the 7-azabicyclo[2.2.1]heptane system in high yield. unirioja.es Similarly, the heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates promoted by sodium hydride in DMF provides a convenient route to 7-azabicyclo[2.2.1]heptane derivatives. acs.org

Introduction and Functionalization of the C4-Hydroxymethyl Moiety

Once the bicyclic core is established, the introduction of the C4-hydroxymethyl group is a critical step in the synthesis of 1-azabicyclo[2.2.1]heptan-4-ylmethanol.

Hydroxylation Approaches at the 4-Position

Direct hydroxylation at the C4 position can be challenging. A more common strategy involves the reduction of a C4-carboxylic acid or ester functionality. For example, a standard reduction of an ester to an alcohol can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as dry THF. pwr.edu.pl This method is effective for converting a C4-ester group on the pre-formed azabicyclo[2.2.1]heptane ring to the desired hydroxymethyl group.

The table below details the common method for introducing the C4-hydroxymethyl group.

Precursor Functional GroupReagentProductReference
C4-EsterLithium aluminum hydride (LiAlH₄)C4-Hydroxymethyl pwr.edu.pl

Reduction of Carboxylate Precursors to the Alcohol Functionality

A standard and effective method for this conversion is the reduction of a carboxylate ester, such as ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, to the corresponding alcohol. researchgate.net A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly employed for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at temperatures ranging from 0 °C to room temperature. pwr.edu.pl This method is known for its high efficiency, often providing quantitative yields of the desired alcohol, which in many cases requires no further purification. pwr.edu.pl

For instance, the reduction of diastereomerically pure ethyl (1R,3S,4S)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate with LiAlH₄ in THF proceeds smoothly to give ((1S,3R,4R)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl)methanol. pwr.edu.pl The reaction involves the dropwise addition of the ester solution to a stirred suspension of LiAlH₄ at 0 °C, followed by stirring at room temperature overnight. pwr.edu.pl Workup typically involves quenching the excess hydride with an aqueous sodium hydroxide (B78521) solution, which facilitates the precipitation of aluminum salts and simplifies the isolation of the product. pwr.edu.pl

In addition to esters, carboxylic acids themselves can serve as precursors. The direct reduction of a carboxylic acid, such as 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, can also be accomplished. unirioja.es While powerful hydrides like LiAlH₄ are capable of this transformation, alternative methods may be employed depending on the substrate's reactivity and other functional groups.

The following table summarizes representative reduction reactions of carboxylate precursors to form azabicyclic alcohols:

PrecursorReducing AgentSolventProductYieldReference
Ethyl (1R,3S,4S)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylateLiAlH₄THF((1S,3R,4R)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl)methanolQuantitative pwr.edu.pl
(3R)-Pyrrolidinylacetic estersNot SpecifiedNot SpecifiedCorresponding alcoholsNot Specified rsc.org
Cyclohexanone (B45756) derivativeSodium borohydride (B1222165)Methanol (B129727)Corresponding alcohol50% cdnsciencepub.com
Crude compound 8 (ester)10% Pd-on-C, H₂Methanol1,4-Dimethyl-2-exo-(hydroxymethyl)-7-azabicyclo[2.2.1]heptaneNot Specified google.com

It is important to note that other reducing agents, such as sodium borohydride, can also be utilized, particularly for the reduction of ketones to alcohols, which can be an intermediate step in some synthetic routes. cdnsciencepub.com For example, a cyclohexanone derivative was reduced to the corresponding alcohol in 50% yield using sodium borohydride in methanol. cdnsciencepub.com Catalytic hydrogenation is another viable method, as demonstrated by the reduction of an ester using 10% palladium on carbon under a hydrogen atmosphere to yield the desired alcohol. google.com

Advanced Purification and Spectroscopic Characterization in Synthesis

The purification of this compound and its derivatives is a critical step to ensure the isolation of a pure compound, free from starting materials, reagents, and byproducts. Column chromatography is a widely used and effective technique for this purpose. figshare.com

Silica (B1680970) gel is the most common stationary phase for the column chromatography of these azabicyclic alcohols and their precursors. unirioja.esfigshare.com The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is frequently employed. figshare.comrsc.org The polarity of the eluent can be adjusted by varying the ratio of the solvents to control the retention of the compound on the silica gel column. For example, a mobile phase of 30% ethyl acetate in a non-polar solvent has been used for the purification of (1-azabicyclo[2.2.1]heptan-2-yl)methanol. figshare.com In other cases, gradients are used where the polarity of the eluent is gradually increased, for instance, from 100% dichloromethane (B109758) to a mixture of dichloromethane and methanol with a small amount of triethylamine. dtu.dk

For more polar compounds or to improve separation, other solvent systems can be utilized. A mixture of chloroform (B151607) and ethanol (B145695) has been used as an eluent for the purification of a derivative of 1-azabicyclo[2.2.1]heptan-4-ol. google.com The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired product. cardiff.ac.uk

The following table provides examples of chromatographic conditions used for the purification of related azabicyclic compounds:

CompoundChromatographic MethodStationary PhaseEluent SystemReference
(1-azabicyclo[2.2.1]heptan-2-yl)methanol (16)Column ChromatographySilica Gel30% Ethyl Acetate figshare.com
(2-azabicyclo[2.2.1]heptan-2-yl)methanone derivative (2.80)Flash Column ChromatographyNot SpecifiedCH₂Cl₂/MeOH/Et₃N (100:0:0.5 to 98:2:0.5) dtu.dk
N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid derivative (4f)Column ChromatographyNot SpecifiedHexane/Ethyl Acetate (6:4) unirioja.es
1-Azabicyclo[2.2.1]heptan-4-ol derivativeChromatographySilica5-10% Ethanol in Chloroform google.com
Methyl 1-benzamido-4-oxo-2-cyclohexene-1-carboxylate (5)Column ChromatographySilica GelHexane/Ethyl Acetate (2:8) unirioja.es

Once purified, the structural identity and integrity of this compound and its derivatives are confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). pwr.edu.plunirioja.esunipv.it

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR spectra reveal the chemical environment of each proton, their multiplicity (splitting patterns), and their integration (number of protons). For instance, in the ¹H NMR spectrum of a derivative, specific signals can be assigned to the protons on the bicyclic core and the methanol substituent. google.com The chemical shifts (δ) are reported in parts per million (ppm) downfield from a reference standard, typically tetramethylsilane (B1202638) (TMS). unirioja.es For example, the ¹H NMR spectrum of the hydrochloride salt of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid in CD₃OD shows multiplets in the range of δ 1.52-2.02 ppm corresponding to the bridge and bridgehead protons, and a multiplet at δ 3.97-4.06 ppm for the H4 proton. unirioja.es

¹³C NMR spectra provide information about the different carbon atoms in the molecule. The chemical shifts of the carbon signals are also reported in ppm. For the same hydrochloride salt, the ¹³C NMR spectrum shows signals for the carbons of the bicyclic system at δ 28.9, 31.9, 60.0, and 73.1 ppm, and a signal for the carboxyl carbon at δ 171.4 ppm. unirioja.es

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. dtu.dk Electrospray ionization (ESI) is a common ionization technique used for these types of compounds. unirioja.es

The following table summarizes characteristic spectroscopic data for related azabicyclo[2.2.1]heptane derivatives:

CompoundSpectroscopic TechniqueKey DataReference
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (9)¹H NMR (CD₃OD)δ 1.52-2.02 (m, 8H), 3.97-4.06 (m, 1H, H4) unirioja.es
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (9)¹³C NMR (CD₃OD)δ 28.9, 31.9 (C2, C3, C5, C6), 60.0, 73.1 (C1, C4), 171.4 (COO) unirioja.es
N-Benzoyl-7-azabicyclo[2.2.1]heptane (4f)¹³C NMR (CDCl₃)δ 28.7, 30.4, 53.6, 58.7, 127.6, 128.2, 130.3, 136.2, 168.6 unirioja.es
N-Benzoyl-7-azabicyclo[2.2.1]heptane (4f)ESI-MS (m/z)202 unirioja.es
exo-2-(2-chloro-5-pyridyl)-7-azabicyclo[2.2.1]heptaneNot SpecifiedDetermined by mass spectroscopy, infrared spectroscopy, and nuclear magnetic resonance google.com

Together, these advanced purification and spectroscopic methods are indispensable tools in the synthesis of this compound, ensuring the production of well-characterized and pure compounds for further research and application.

Reaction Mechanisms and Chemical Transformations of the 1 Azabicyclo 2.2.1 Heptan 4 Ylmethanol Scaffold

Reactivity Profiles of the Hydroxyl Group

The primary alcohol of 1-Azabicyclo[2.2.1]heptan-4-ylmethanol is a key site for a variety of chemical modifications, allowing for its conversion to carbonyl species and the introduction of diverse functional groups through nucleophilic substitution.

Oxidation Reactions to Carbonyl Species

The oxidation of the primary hydroxyl group in this compound to the corresponding aldehyde, 1-azabicyclo[2.2.1]heptane-4-carbaldehyde, can be achieved using a range of modern, mild oxidizing agents. These methods are favored to prevent over-oxidation to the carboxylic acid and to maintain the integrity of the bicyclic amine structure.

Commonly employed methods for such transformations include the Swern and Dess-Martin periodinane (DMP) oxidations. The Swern oxidation utilizes a combination of dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered base such as triethylamine. This process is known for its mild conditions and high yields in converting primary alcohols to aldehydes.

Alternatively, the Dess-Martin periodinane (DMP) oxidation offers a metal-free option with a simple workup. This hypervalent iodine reagent is highly selective for the oxidation of alcohols to aldehydes and ketones and is compatible with a wide array of functional groups. For N-protected amino alcohols, DMP has been shown to effect oxidation without causing epimerization, a significant advantage for stereosensitive molecules.

Oxidation Method Reagents Typical Conditions Product Key Advantages
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineLow temperature (-78 °C), CH₂Cl₂AldehydeMild, high yield, avoids over-oxidation
Dess-Martin OxidationDess-Martin Periodinane (DMP)Room temperature, CH₂Cl₂AldehydeMetal-free, simple workup, high selectivity, tolerates sensitive functional groups

Nucleophilic Substitution Reactions and Derivatization

The hydroxyl group of this compound can be readily derivatized through various nucleophilic substitution reactions. Esterification, a common transformation, can be accomplished under standard conditions using acyl chlorides or carboxylic anhydrides in the presence of a base, or through acid-catalyzed Fischer esterification with a carboxylic acid.

For milder esterification conditions, particularly with sensitive substrates, the Mitsunobu reaction is a powerful tool. nih.gov This reaction employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for substitution with a carboxylic acid. wikipedia.orgalfa-chemistry.com A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the carbon center bearing the hydroxyl group, although this is not applicable to the primary alcohol of the target molecule. organic-chemistry.org

Conversion of the alcohol to other functional groups, such as halides or amines, typically requires activation of the hydroxyl group. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide. These alkyl halides then serve as versatile intermediates for further nucleophilic substitution reactions to introduce a variety of functionalities. The synthesis of the corresponding amine can be achieved by converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by displacement with an azide and subsequent reduction.

Derivatization Reaction Reagents Product Key Features
EsterificationAcyl chloride/base, Carboxylic anhydride/base, Carboxylic acid/acid catalystEsterVersatile methods for ester formation
Mitsunobu EsterificationPPh₃, DEAD/DIAD, Carboxylic acidEsterMild conditions, suitable for sensitive substrates
Conversion to Alkyl HalideSOCl₂, PBr₃Alkyl chloride, Alkyl bromideCreates a versatile intermediate for further substitution
Conversion to Amine1. TsCl/MsCl, pyridine 2. NaN₃ 3. H₂/Pd or LiAlH₄AmineMulti-step process involving a leaving group and azide displacement

Transformations Involving the Bridged Nitrogen Atom

The tertiary amine nitrogen at the bridgehead position of the 1-azabicyclo[2.2.1]heptane scaffold is a focal point for reactions that modulate its basicity and nucleophilicity.

N-Alkylation and Quaternization Strategies

The lone pair of electrons on the bridged nitrogen atom makes it nucleophilic and susceptible to alkylation. Reaction with alkyl halides, such as methyl iodide or benzyl bromide, leads to the formation of the corresponding quaternary ammonium salts. wikipedia.orgucalgary.ca This reaction, known as the Menshutkin reaction when a tertiary amine is converted to a quaternary ammonium salt, proceeds via a standard SN2 mechanism. wikipedia.org

Due to the inherent nucleophilicity of the tertiary amine, these alkylation reactions are generally efficient. When an excess of a reactive alkylating agent like methyl iodide is used, the reaction proceeds to "exhaustive methylation," resulting in the formation of the quaternary ammonium iodide salt. yale.edu The rate of these reactions is influenced by the steric hindrance of both the amine and the alkylating agent.

Transformation Alkylating Agent Product Reaction Conditions
N-AlkylationR-X (e.g., CH₃I, BnBr)Quaternary Ammonium SaltTypically in a polar aprotic solvent (e.g., acetone, DMF)
Exhaustive MethylationExcess CH₃IQuaternary Ammonium IodideOften performed neat or in a suitable solvent

Protonation Behavior and Basicity Studies

The bridged nitrogen atom imparts basic properties to the 1-azabicyclo[2.2.1]heptane scaffold. The basicity of this amine can be quantified by the pKa of its conjugate acid. For the parent 1-azabicyclo[2.2.1]heptane, the pKa of the conjugate acid has been reported to be 10.53. stackexchange.com This value is comparable to other saturated bicyclic amines like quinuclidine (pKa = 10.90) and slightly less basic than triethylamine (pKa = 10.75). stackexchange.com

The rigid, bicyclic structure of 1-azabicyclo[2.2.1]heptane prevents nitrogen inversion, which can influence basicity. The geometry of the bicyclic system forces the C-N-C bond angles to be smaller than the ideal tetrahedral angle, leading to increased s-character in the nitrogen's lone pair orbital. Generally, increased s-character is associated with lower basicity. stackexchange.com However, the accessibility of the lone pair for protonation is a key factor. masterorganicchemistry.com

Compound pKa of Conjugate Acid
1-Azabicyclo[2.2.1]heptane10.53 stackexchange.com
Quinuclidine10.90 stackexchange.com
Triethylamine10.75 stackexchange.com

Skeletal Rearrangements and Ring Transformations

The strained bicyclic framework of 1-azabicyclo[2.2.1]heptane can be susceptible to skeletal rearrangements and ring transformations under certain reaction conditions, often leading to the formation of thermodynamically more stable ring systems.

One notable transformation is the ring expansion of the [2.2.1] system to a [3.2.1] system. For instance, an aza-Prins-pinacol reaction of a related 7-azabicyclo[2.2.1]heptane derivative has been shown to yield a ring-expanded tropanone isomer. acs.orgnih.gov Such rearrangements are typically initiated by the formation of a carbocation intermediate, which then triggers a 1,2-shift of a carbon-carbon bond.

The Wagner-Meerwein rearrangement is a general class of carbocation-mediated 1,2-rearrangements that can lead to changes in the carbon skeleton. wikipedia.orgmychemblog.comlibretexts.org In the context of this compound, activation of the hydroxyl group under acidic conditions to form a good leaving group could potentially generate a carbocation at the 4-position of the methanol (B129727) side chain, or through a hydride shift, at the bridgehead carbon. Subsequent rearrangement of the bicyclic framework could then occur to relieve ring strain.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that strictly adheres to the requested outline for the chemical compound “this compound.”

The provided outline requires a detailed discussion of:

Fragmentation Pathways of the Bicyclic System

Thorough searches have revealed that the existing research on the chemical transformations of azabicyclo[2.2.1]heptane systems is focused almost exclusively on its isomers, primarily 2-azabicyclo[2.2.1]heptane and 7-azabicyclo[2.2.1]heptane .

While there is documented research on the ring expansion and fragmentation of these related isomers researchgate.net, this information cannot be accurately applied to the 1-azabicyclo[2.2.1]heptane scaffold. The position of the bridgehead nitrogen atom in the 1-aza isomer results in significantly different steric and electronic properties, which dictate unique chemical reactivity. Extrapolating the reaction mechanisms from the 2-aza or 7-aza isomers to the 1-aza isomer would be scientifically unfounded and speculative.

No specific studies detailing the ring opening, ring expansion, or fragmentation pathways for this compound or its parent 1-azabicyclo[2.2.1]heptane scaffold were identified. Consequently, fulfilling the request with scientifically accurate and specific information as per the strict outline is not feasible at this time.

Stereochemical Investigations and Conformational Analysis of 1 Azabicyclo 2.2.1 Heptan 4 Ylmethanol Systems

Chirality and Stereoisomerism in Azabicyclo[2.2.1]heptane Derivatives

The 1-azabicyclo[2.2.1]heptane ring system is inherently chiral. semanticscholar.org The bridgehead nitrogen and the carbon atoms of the bicyclic structure create a rigid framework where substituents can be oriented in specific spatial arrangements. The presence of stereocenters within this skeleton leads to the possibility of multiple stereoisomers.

The introduction of a substituent at the 4-position of the 1-azabicyclo[2.2.1]heptane core, as in 1-azabicyclo[2.2.1]heptan-4-ylmethanol, further influences the stereochemical landscape. The relative orientation of the hydroxymethyl group with respect to the bicyclic system can lead to endo and exo diastereomers, each with its own distinct set of enantiomers.

Diastereoselectivity in Synthetic Routes (e.g., endo/exo preferences)

The synthesis of substituted azabicyclo[2.2.1]heptane derivatives often proceeds with a high degree of diastereoselectivity, favoring the formation of one diastereomer over another. A common and powerful method for constructing the 2-azabicyclo[2.2.1]heptane skeleton is the aza-Diels-Alder reaction. semanticscholar.orgscribd.com This cycloaddition reaction between an imine and a diene, such as cyclopentadiene (B3395910), can exhibit significant endo/exo selectivity. scribd.com

The choice of reactants, catalysts, and reaction conditions can influence the diastereomeric ratio of the products. For example, the aza-Diels-Alder reaction between a chiral imine and cyclopentadiene has been shown to be highly stereoselective. researchgate.net In the synthesis of 7-azanorbornanes, a [3+2] cycloaddition approach has been developed that yields high diastereomeric ratios, often exceeding 20:1. nih.gov Density functional theory (DFT) calculations have suggested that steric factors are the primary driver for the observed diastereoselectivity in these reactions. nih.gov

The reduction of a carbonyl group at the 4-position of the 1-azabicyclo[2.2.1]heptane ring to form the corresponding methanol (B129727) derivative can also proceed with diastereoselectivity, depending on the reducing agent and the steric environment around the carbonyl. The approach of the reducing agent will be sterically hindered from one face of the bicyclic system, leading to the preferential formation of one diastereomer.

Conformational Rigidity and its Influence on Molecular Recognition

A defining feature of the 1-azabicyclo[2.2.1]heptane framework is its conformational rigidity. semanticscholar.orgscribd.com Unlike more flexible acyclic or monocyclic systems, the bridged nature of this bicyclic amine locks the molecule into a well-defined three-dimensional shape. This rigidity has profound implications for molecular recognition, as it pre-organizes the functional groups in a specific spatial orientation for interaction with binding partners such as receptors or enzymes.

This conformational constraint is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity. nih.gov The fixed geometry reduces the entropic penalty upon binding to a biological target. The rigid scaffold of 7-azanorbornanes, for example, contributes to their high selectivity as ligands for various receptors. nih.gov

In the context of this compound, the rigid presentation of the hydroxymethyl group and the nitrogen atom can facilitate specific hydrogen bonding and other non-covalent interactions within a receptor binding pocket. The oxetane (B1205548) ring, a four-membered heterocycle, has been noted to act as a conformational lock in some molecules, rigidifying the structure for biological activity. acs.org Similarly, the rigid bicyclic nature of the azabicyclo[2.2.1]heptane system serves a similar purpose.

The influence of this rigidity extends to the design of chiral ligands for asymmetric catalysis. The well-defined structure of 2-azanorbornane derivatives allows for the precise positioning of coordinating atoms, which in turn can effectively control the stereochemical outcome of a catalyzed reaction. semanticscholar.orgresearchgate.net

Resolution Methods for Enantiomeric Purity

Given the importance of chirality in the biological activity and catalytic applications of azabicyclo[2.2.1]heptane derivatives, obtaining enantiomerically pure compounds is often a critical step. Several methods can be employed for the resolution of racemic mixtures of these compounds.

One common strategy involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. libretexts.org For example, a racemic amine can be reacted with a chiral acid, like tartaric acid, to form diastereomeric salts. libretexts.org These salts, having different physical properties, can be separated, and the pure enantiomers of the amine can then be recovered.

Chromatographic techniques are particularly powerful for chiral separations. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for resolving enantiomers with high purity. mdpi.comijcpa.in The principle behind this technique is the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. For instance, the enantiomers of 4-aminocyclopent-2-en-1-yl methanol have been successfully resolved using a Daicel Crownpack CSP. ijcpa.in

Another approach involves enzymatic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. libretexts.org Additionally, in some cases, direct crystallization of a racemic mixture can lead to the formation of separate crystals of each enantiomer, a process famously demonstrated by Pasteur. libretexts.org

For azabicyclo[2.2.1]heptane derivatives, synthetic strategies often aim to introduce chirality early in the synthesis, using a chiral starting material or a chiral auxiliary to guide the stereochemical outcome and avoid the need for resolution at a later stage. nih.gov

Application of 1 Azabicyclo 2.2.1 Heptan 4 Ylmethanol As a Versatile Molecular Platform

Utilization as a Building Block in Complex Organic Synthesis

1-Azabicyclo[2.2.1]heptan-4-ylmethanol is a functionalized bicyclic amine that serves as a valuable building block in the synthesis of more intricate molecular architectures. Its rigid framework and the presence of a primary alcohol provide reactive sites for further chemical modifications. The synthesis of this class of compounds can be achieved through various routes, often starting from readily available materials like trans-4-hydroxy-L-proline. rsc.org An enantioselective synthesis can produce (4R)-1-azabicyclo[2.2.1]heptane derivatives, which are key intermediates for more complex targets. rsc.org The process can involve converting the starting material into a key intermediate, such as (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine, which then undergoes further reactions including reduction and cyclization to form the final bicyclic system. rsc.org

The utility of azabicyclo[2.2.1]heptane systems extends to their use in strain-releasing reactions, which can be leveraged to create novel cyclobutane and azetidine structures, highlighting their value as synthetic precursors. researchgate.net Furthermore, the core structure can be incorporated into larger heterocyclic systems, demonstrating its versatility in constructing diverse chemical matter. cardiff.ac.ukgoogle.com

Chiral Scaffold in Asymmetric Catalysis and Ligand Design

The inherent chirality of the 1-azabicyclo[2.2.1]heptane framework makes it an excellent scaffold for the development of chiral ligands and catalysts used in asymmetric synthesis. pwr.edu.plsnnu.edu.cn Chiral ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions, leading to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. snnu.edu.cn

DNA has also been explored as a chiral scaffold to create hybrid catalysts for asymmetric synthesis. mdpi.com In this approach, a metal complex is anchored to the DNA backbone, and the helical structure of the DNA induces chirality in the resulting reaction products. mdpi.com While not directly involving this compound, this principle of using a rigid, chiral scaffold is analogous. The defined three-dimensional orientation of substituents on the azabicyclic ring can effectively influence the transition state of a reaction, thereby directing the stereoselectivity. Derivatives of 7-azabicyclo[2.2.1]heptane have been specifically developed as cholinergic receptor ligands, where the rigid structure helps in presenting the key pharmacophoric elements in a precise spatial arrangement for optimal receptor binding. google.com

Development of Structurally Constrained Molecular Systems

The rigid bicyclic nature of this compound is a key feature that is exploited in the design of structurally constrained molecules. This conformational restriction can lead to improved binding affinity, selectivity, and metabolic stability in bioactive compounds.

In medicinal chemistry, bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while retaining its biological activity. encyclopedia.pub Saturated, rigid scaffolds like the 1-azabicyclo[2.2.1]heptane system are considered potential bioisosteres for substituted aryl fragments. nih.gov This "scaffold hopping" from a flat, aromatic ring to a three-dimensional, sp3-rich structure can lead to compounds with improved pharmacological profiles, such as enhanced solubility and metabolic stability. researchgate.netnih.govacs.org The goal is to find simpler or more synthetically accessible chemotypes that exhibit similar or improved bioactivity compared to the original reference compound. researchgate.net The 7-azabicyclo[2.2.1]heptane scaffold, for instance, has been used to develop selective sigma-2 (σ2) receptor ligands, acting as a conformationally restricted analog of other bulky structures. nih.gov

Original ScaffoldBioisosteric ReplacementPotential Advantages
Phenyl Ring1-Azabicyclo[2.2.1]heptaneImproved solubility, metabolic stability, novel intellectual property
Flexible Aliphatic Chains1-Azabicyclo[2.2.1]heptaneReduced conformational entropy, increased binding affinity
Other Aromatic Heterocycles1-Azabicyclo[2.2.1]heptaneAltered electronic properties, improved pharmacokinetic profile

This table illustrates the concept of using the 1-azabicyclo[2.2.1]heptane core as a bioisosteric replacement for other common molecular scaffolds.

Peptides often suffer from poor bioavailability and metabolic instability, limiting their therapeutic potential. To overcome these limitations, nonpeptide scaffolds are used to mimic the conformation of key peptide structural motifs, such as β-turns. The rigid 1-azabicyclo[2.2.1]heptane framework can serve as such a scaffold. The 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, for example, is considered a conformationally constrained proline analogue. unirioja.es By incorporating this rigid structure, the spatial orientation of critical side chains can be precisely controlled, mimicking the active conformation of a peptide and leading to more stable and potent peptide analogues, or peptidomimetics. unirioja.esresearchgate.net

Exploration of sp3-Rich Chemical Space

In recent years, drug discovery has seen a shift towards molecules with higher three-dimensionality, characterized by a greater fraction of sp3-hybridized carbon atoms. These sp3-rich molecules often possess improved physicochemical properties and can access biological targets that are challenging for traditional flat, aromatic compounds. The 1-azabicyclo[2.2.1]heptane core is a prime example of an sp3-rich scaffold. dtu.dk

The exploration of this expanded chemical space is crucial for identifying new chemical probes and drug leads. nih.gov Incorporating fragments like this compound into screening libraries increases their structural diversity and three-dimensionality, enhancing the probability of finding hits against novel biological targets. dtu.dk

Propertysp2-Rich Scaffolds (e.g., Aromatics)sp3-Rich Scaffolds (e.g., Azabicycloheptane)
Geometry PlanarThree-Dimensional
Solubility Often lowerGenerally higher
Metabolic Stability Prone to oxidative metabolismOften more stable
Novelty Well-explored chemical spaceLess-explored, novel chemical space
Conformational Flexibility RigidConformationally restricted

This table compares the general properties of sp2-rich versus sp3-rich molecular scaffolds in the context of drug discovery.

Integration into Diverse Heterocyclic Systems

The this compound scaffold can be used as a starting material for the synthesis of a wide variety of other heterocyclic systems. The functional groups on the bicyclic core can be chemically manipulated to build new rings. For instance, acid-catalyzed intramolecular cascade methodologies can be applied to create polycyclic hydroquinolines and other complex bridged systems. cardiff.ac.uk

Furthermore, radical reactions provide another avenue for functionalization. The 7-azabicyclo[2.2.1]hept-2-yl radical has been shown to react with acceptors like acrylonitrile in intermolecular reactions to create exo-2-(cyano)alkyl substituted derivatives. nih.gov These products are valuable intermediates for synthesizing heterocyclic analogues of biologically active compounds like epibatidine, such as tetrazoloepibatidines and oxadiazoloepibatidine. nih.gov

Computational Chemistry and Theoretical Studies on 1 Azabicyclo 2.2.1 Heptan 4 Ylmethanol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of the 1-azabicyclo[2.2.1]heptane framework. These methods provide a detailed picture of electron density distribution, molecular orbital energies, and the nature of chemical bonding within the molecule.

For instance, calculations on the parent 1-azabicyclo[2.2.1]heptane can elucidate the impact of the nitrogen atom on the electronic environment of the bicyclic system. The nitrogen's lone pair of electrons influences the molecule's electrostatic potential and its ability to act as a hydrogen bond acceptor. The strain inherent in the bicyclic structure also affects the electronic properties. researchgate.net

The reactivity of 1-azabicyclo[2.2.1]heptan-4-ylmethanol and its analogues can be predicted by examining calculated electronic descriptors. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these orbitals can indicate the likely sites for nucleophilic or electrophilic attack.

Furthermore, quantum chemical calculations can be used to determine various molecular properties that are difficult to measure experimentally. These properties provide valuable information for understanding the molecule's behavior.

Table 1: Calculated Properties of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (an analogue)

PropertyValueMethod
Molecular FormulaC₇H₁₁NO₂PubChem
Molecular Weight ( g/mol )141.17PubChem
XLogP3-AA-2.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Exact Mass141.078978594PubChem
Monoisotopic Mass141.078978594PubChem
Topological Polar Surface Area40.5 ŲPubChem
Heavy Atom Count10PubChem
Formal Charge0PubChem
Complexity170PubChem
This data is for a structurally related analogue and serves to illustrate the type of information obtained from computational methods. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The rigid bicyclic structure of 1-azabicyclo[2.2.1]heptane limits its conformational freedom. However, the substituent at the C4 position, the -CH₂OH group, can rotate. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of such molecules. mdpi.comnih.gov

MM methods use a simplified, classical mechanics-based model to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.gov By systematically rotating the C4-CH₂OH bond and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations of the molecule.

Table 2: Example of Conformational Energy Data

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C4-C-O-H)
10.0060
21.25180
32.50-60
This is hypothetical data to illustrate the output of conformational analysis. Actual values would be obtained from specific MM or MD calculations.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving the 1-azabicyclo[2.2.1]heptane scaffold, theoretical studies can map out the entire reaction pathway, from reactants to products, including the high-energy transition states.

For example, in the synthesis of derivatives, such as the acid-catalyzed cyclization to form the bicyclic ring system, computational methods can be used to model the reaction. cardiff.ac.uk By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of a proposed mechanism can be assessed. DFT calculations are often employed for this purpose, providing detailed information about the geometry and electronic structure of the transition state. researchgate.net

These studies can also explain the stereoselectivity of reactions. By comparing the activation energies of the transition states leading to different stereoisomers, it is often possible to predict which product will be favored. This has been demonstrated in studies of related azabicyclic systems. researchgate.net

Ligand-Receptor Interaction Modeling of Scaffold Derivatives (without specific biological outcomes)

The 1-azabicyclo[2.2.1]heptane scaffold is a key component in various biologically active molecules. researchgate.netunirioja.es Molecular modeling techniques, such as docking and pharmacophore modeling, are used to study how derivatives of this scaffold might interact with biological macromolecules like proteins, without discussing specific therapeutic effects.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, docking studies can be performed to understand how they might fit into the binding site of a receptor. These studies can identify key interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and the receptor. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific receptor. By analyzing a set of known active molecules containing the 1-azabicyclo[2.2.1]heptane scaffold, a pharmacophore model can be developed. This model can then be used to virtually screen large libraries of compounds to identify other potential ligands.

These computational approaches provide a framework for understanding the structural basis of ligand-receptor interactions and can guide the design of new molecules with tailored properties.

Q & A

Q. What are the established synthetic methodologies for 1-Azabicyclo[2.2.1]heptan-4-ylmethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves ring-closing reactions or functionalization of bicyclic precursors. For example, Scheme 1 in outlines a general approach for azabicyclo derivatives via intramolecular cyclization, using catalysts like Pd or Rh complexes. Optimization of solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) significantly impacts stereoselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical to isolate the alcohol derivative .
  • Key Parameters :
ParameterImpact on SynthesisExample Values
Catalyst typeDetermines reaction rate and selectivityPd(OAc)₂, RhCl₃
TemperatureAffects cyclization efficiency0°C (slow), 25°C (fast)
Solvent polarityInfluences intermediate stabilityTHF (polar), DCM (nonpolar)

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135 for hydroxyl identification), FT-IR (O-H stretch ~3200–3600 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation). Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities. For chiral verification, employ chiral HPLC with cellulose-based columns .

Advanced Research Questions

Q. What experimental design strategies can optimize the enantioselective synthesis of this compound?

  • Methodological Answer : Apply factorial design ( ) to screen variables: catalyst loading, ligand chirality, and solvent. For example, a 2³ factorial design tests high/low levels of these factors. Use ANOVA to identify significant interactions. Computational tools (e.g., Gaussian for transition-state modeling) predict enantiomeric excess (ee) trends, reducing trial experiments .
  • Case Study :
FactorLow LevelHigh Level
Catalyst loading5 mol%10 mol%
Ligand type(R)-BINAP(S)-BINAP
SolventTolueneDMF

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound?

  • Methodological Answer : Conduct reproducibility studies under standardized conditions (pH, humidity control). Compare kinetic data using Arrhenius plots and Eyring equations to isolate discrepancies (e.g., activation energy differences). Leverage meta-analysis () to assess methodological biases, such as inconsistent temperature calibration or impurity profiles in starting materials .

Q. What advanced separation techniques improve the isolation of this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based separations (, RDF2050104) or simulated moving bed chromatography (SMB) enhance resolution for polar bicyclic alcohols. For scale-up, optimize mobile phase composition (e.g., methanol/buffer ratios) and column packing (C18 vs. HILIC phases). Pilot studies should include robustness testing for pH (4.0–6.0) and flow-rate variations .

Q. How can computational tools predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and calculate Gibbs free energy barriers for proposed reaction pathways. Software like Gaussian or ORCA integrates molecular dynamics to simulate solvent effects. Validate predictions with microreactor experiments (0.1–1.0 mmol scale) to correlate computational and empirical activation parameters .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Employ multivariate regression ( ) to correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft constants) with biological activity. Use principal component analysis (PCA) to reduce dimensionality in datasets. Open-source tools like R or Python’s SciKit-Learn streamline model validation (e.g., leave-one-out cross-validation) .

Q. How should researchers design safety protocols for handling reactive intermediates during synthesis?

  • Methodological Answer : Follow Chemical Hygiene Plan guidelines () for PPE (gloveboxes for air-sensitive steps), waste disposal (quenching protocols for azabicyclo intermediates), and emergency procedures. Conduct HAZOP studies to identify risks in exothermic steps (e.g., ring-closing reactions) and implement real-time monitoring (FT-IR or Raman spectroscopy) .

Data Management and Validation

Q. What strategies ensure data integrity in long-term studies involving this compound?

  • Methodological Answer : Use ELN (Electronic Lab Notebook) systems with version control and audit trails. Cross-validate analytical results via inter-laboratory comparisons (e.g., round-robin testing). Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public repositories like ChemRxiv or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.